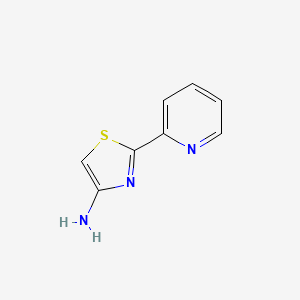

2-(Pyridin-2-yl)-1,3-thiazol-4-amine

Description

2-(Pyridin-2-yl)-1,3-thiazol-4-amine is a heterocyclic compound featuring a thiazole ring substituted with a pyridin-2-yl group at position 2 and an amine group at position 3. The thiazole core (a five-membered ring containing nitrogen and sulfur) and pyridine moiety (a six-membered aromatic ring with one nitrogen atom) confer unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-pyridin-2-yl-1,3-thiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h1-5H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAWJRSHCKMTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1,3-thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Example Reaction:

Starting Materials: 2-aminopyridine and α-bromoacetophenone.

Reaction Conditions: The reaction is carried out in a solvent such as ethanol, with a base like potassium carbonate.

Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1,3-thiazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or thiazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 2-(Pyridin-2-yl)-1,3-thiazol-4-amine exhibit significant anticancer properties. For example, a patent describes compounds that act as dual inhibitors of phosphatidylinositol 3-kinase delta and gamma, which are critical pathways in cancer cell proliferation and survival. These compounds show promise in treating various cancers by targeting these pathways effectively .

2. Diabetes Management

The compound has been implicated in enhancing insulin signaling pathways. A study identified novel inhibitors of SH2-containing 5'-inositol phosphatase 2 (SHIP2), which is linked to insulin resistance in type 2 diabetes. The synthesized compounds demonstrated improved glucose metabolism in diabetic models, highlighting their potential as therapeutic agents for diabetes .

3. Neuroscience Applications

The compound's derivatives are also being explored for their roles in neuroscience. Certain formulations are being tested for their efficacy in neuroprotection and cognitive enhancement, suggesting potential applications in treating neurodegenerative diseases .

Material Science Applications

1. Sensor Development

Compounds containing the thiazole and pyridine moieties have been utilized in the development of sensors due to their electronic properties. These materials can be engineered to detect specific ions or molecules, making them valuable in environmental monitoring and biomedical diagnostics.

2. Photovoltaic Applications

Research has shown that thiazole-containing compounds can improve the efficiency of organic photovoltaic cells. Their ability to facilitate charge transport makes them suitable candidates for enhancing solar energy conversion technologies.

Table 1: Summary of Biological Activities

Table 2: Material Science Applications

| Application | Description | Potential Impact |

|---|---|---|

| Sensor Development | Detection of specific ions/molecules | Environmental monitoring |

| Photovoltaics | Charge transport improvement | Enhanced solar energy efficiency |

Case Studies

Case Study 1: Anticancer Compound Development

A recent study focused on synthesizing derivatives of this compound for cancer treatment. The results indicated that these compounds effectively inhibited cancer cell lines with minimal toxicity to normal cells, showcasing their therapeutic potential.

Case Study 2: Diabetes Therapeutics

In a clinical trial involving diabetic mice, a derivative of the compound was administered to assess its effects on glucose metabolism. The results showed a significant decrease in blood glucose levels compared to control groups, underscoring its potential as a diabetes treatment .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-1,3-thiazol-4-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The presence of the thiazole ring allows for strong interactions with metal ions, which can further modulate its biological activity.

Comparison with Similar Compounds

Positional Isomers

- the target compound’s reversed substitution). Impact: Positional isomerism alters dipole moments and hydrogen-bonding capabilities. For example, the amine at position 4 in the target compound may enhance intermolecular interactions in crystal lattices or biological targets compared to the isomer in .

Thiazole vs. Thiadiazole Derivatives

- 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine (CAS 2002-04-2, ): Structure: Replaces the thiazole ring with a 1,3,4-thiadiazole (two nitrogen atoms in the five-membered ring). This contrasts with the thiazole’s single nitrogen, which offers moderate electron density . Synthesis: Prepared via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate, differing from thiazole synthesis routes .

Pyridine Substitution Patterns

- 5-(Pyridin-4-yl)thiazol-2-amine (CAS 146366-04-3, ):

- Key Difference : Pyridin-4-yl (para-substituted) vs. pyridin-2-yl (ortho-substituted) on the thiazole.

- Impact : The ortho-substituted pyridine in the target compound may facilitate stronger intramolecular hydrogen bonding or coordination with metals due to proximity of the nitrogen lone pair to the thiazole ring .

- 4-(3-Pyridinyl)-1,3-thiazol-2-amine (CAS 30235-27-9, ): Structure: Pyridin-3-yl substituent at position 4 of the thiazole.

Functional Group Modifications

- 5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine (CAS 157842-92-7, ):

- Structure : A methyl group at position 2 of the thiazole and pyridin-2-yl at position 4.

- Impact : The methyl group increases lipophilicity, which could enhance membrane permeability in biological systems. However, steric hindrance may reduce binding affinity compared to the unsubstituted target compound .

- 4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1026287-65-9, ): Structure: Benzothiazole core fused with a benzene ring and a chlorine substituent.

Complex Hybrid Structures

Research Implications

- Medicinal Chemistry : The ortho-pyridine substitution in the target compound may optimize binding to kinases or GPCRs, as seen in analogues from and , which highlight pyridinyl-thiazolyl motifs in patented bioactive molecules .

Biological Activity

2-(Pyridin-2-yl)-1,3-thiazol-4-amine is a compound of significant interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article presents a detailed review of the biological activity associated with this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring and a thiazole moiety, which contribute to its biological activities. The compound's chemical formula is CHNS, and it has been synthesized through various methods, including microwave synthesis techniques that enhance yields and reduce reaction times .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Antiviral Activity

The antiviral potential of this compound has also been explored. In vitro studies demonstrated its effectiveness against viral infections by disrupting viral replication processes. Specific mechanisms include inhibition of viral enzymes essential for replication .

Anticancer Properties

The compound has shown promise in cancer research as well. It has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study indicated that derivatives of this compound could serve as selective CDK inhibitors:

| CDK Target | Inhibition Activity |

|---|---|

| CDK2 | IC = 500 nM |

| CDK4 | IC = 300 nM |

| CDK6 | IC = 450 nM |

This inhibition suggests potential applications in developing therapeutic agents for various cancers .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have elucidated the binding affinities of the compound with various kinases and enzymes:

- Cyclin-dependent Kinases (CDKs) : The compound binds effectively to CDK2/4/6, inhibiting their activity and thereby preventing uncontrolled cell division.

- Viral Enzymes : The structural features allow it to fit into the active sites of viral enzymes, blocking their function.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- In Vivo Tumor Models : In mouse models bearing human tumor xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Bacterial Infection Models : Efficacy was demonstrated in mice infected with S. aureus; treatment with the compound led to a marked decrease in bacterial load.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.